molecular formula C12H14N2OS B1425388 [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine CAS No. 1340521-16-5

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Cat. No.: B1425388
CAS No.: 1340521-16-5
M. Wt: 234.32 g/mol
InChI Key: APBTZXGPIAYMJX-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Introduction of halogen or other substituents on the thiazole ring.

Scientific Research Applications

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTZXGPIAYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=C(S1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
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[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
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[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
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[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 5
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 6
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

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